molecular formula C8H2Cl3F3O B598714 2,2,2-Trifluoro-1-(3,4,5-trichlorophenyl)ethanone CAS No. 158401-00-4

2,2,2-Trifluoro-1-(3,4,5-trichlorophenyl)ethanone

Cat. No. B598714
CAS RN: 158401-00-4
M. Wt: 277.448
InChI Key: NVMZCQYOSPFJLE-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-1-(3,4,5-trichlorophenyl)ethanone is a chemical compound with the molecular formula C8H2Cl3F3O . It has a molecular weight of 277.4 g/mol . The IUPAC name for this compound is 2,2,2-trifluoro-1-(3,4,5-trichlorophenyl)ethanone .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H2Cl3F3O/c9-4-1-3(2-5(10)6(4)11)7(15)8(12,13)14/h1-2H . This code provides a unique representation of the compound’s molecular structure. The compound also has a Canonical SMILES representation: C1=C(C=C(C(=C1Cl)Cl)Cl)C(=O)C(F)(F)F .


Physical And Chemical Properties Analysis

The compound has a computed XLogP3 value of 4.8, indicating its lipophilicity . It has a topological polar surface area of 17.1 Ų . The compound has a rotatable bond count of 1 . The exact mass and monoisotopic mass of the compound are both 275.912332 g/mol .

Scientific Research Applications

Organic Synthesis Intermediate

2,2,2-Trifluoro-1-(3,4,5-trichlorophenyl)ethanone: is a valuable intermediate in organic synthesis. It can be used to synthesize a variety of complex molecules due to its reactive keto group and the presence of both trifluoromethyl and trichlorophenyl groups .

Catalyst or Ligand in Synthesis Reactions

This compound can act as a catalyst or ligand in various organic synthesis reactions. Its unique structure allows it to bind to metals and other entities, facilitating reactions that form new chemical bonds .

Fluorescent Dye Precursor

The compound’s structure is conducive to forming fluorescent dyes. By incorporating it into dye structures, researchers can create dyes with specific light absorption and emission properties for use in biological imaging .

Polymer Production

2,2,2-Trifluoro-1-(3,4,5-trichlorophenyl)ethanone: can be a precursor for the production of polymers. Its incorporation into polymer chains can impart desirable properties such as resistance to solvents and thermal stability .

Coordination Compounds

The compound can be used to prepare coordination compounds, which are complexes that contain a central metal atom bonded to surrounding ligands. These compounds have applications in catalysis and materials science .

Medicinal Chemistry

In medicinal chemistry, this compound could serve as a building block for the synthesis of pharmaceuticals. The trifluoromethyl group, in particular, is a common moiety in drugs due to its lipophilic nature, which can enhance drug penetration through biological membranes .

Agrochemical Research

The trichlorophenyl group found in 2,2,2-Trifluoro-1-(3,4,5-trichlorophenyl)ethanone is often seen in agrochemicals. Researchers can use this compound to develop new pesticides or herbicides with improved efficacy and safety profiles .

Material Science Applications

This compound’s robust structure makes it suitable for creating materials that require high chemical and thermal stability. It could be used in the development of advanced materials for electronics or aerospace applications .

Safety And Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is classified under flammable liquids, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .

properties

IUPAC Name

2,2,2-trifluoro-1-(3,4,5-trichlorophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H2Cl3F3O/c9-4-1-3(2-5(10)6(4)11)7(15)8(12,13)14/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVMZCQYOSPFJLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)Cl)Cl)C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H2Cl3F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30728760
Record name 2,2,2-Trifluoro-1-(3,4,5-trichlorophenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30728760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,2-Trifluoro-1-(3,4,5-trichlorophenyl)ethanone

CAS RN

158401-00-4
Record name 2,2,2-Trifluoro-1-(3,4,5-trichlorophenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30728760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

n-BuLi (16.5 ml, 2.5M in hexane) is added over 20 minutes to a solution of 5-bromo-1,2,6-trichloro-benzene (10.2 g) in diethyl ether (150 ml) under nitrogen at −78° C. After 20 minutes at −78° C., a solution of ethyl trifluoroacetate (5.15 ml) in diethyl ether (50 ml) is added over 15 minutes to the reaction mixture. After 40 minutes at −78° C., the reaction mixture is slowly warmed up to room temperature and then quenched with a saturated aqueous solution of NH4Cl. The aqueous phase is extracted three times with diethyl ether. The combined organic phases are dried over Na2SO4 and concentrated in vacuo. The crude product is purified by vacuum distillation to yield 2,2,2-trifluoro-1-(3,4,5-trichloro-phenyl)-ethanone (9.20 g) as a yellow solid.
Quantity
16.5 mL
Type
reactant
Reaction Step One
Quantity
10.2 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
5.15 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two

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